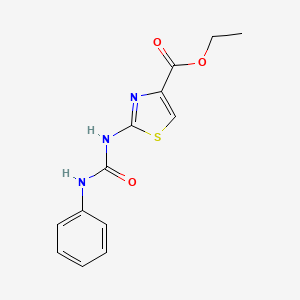

Ethyl 2-(3-phenylureido)thiazole-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2-(3-phenylureido)thiazole-4-carboxylate is a synthetic organic compound with the molecular formula C13H13N3O3S It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-phenylureido)thiazole-4-carboxylate typically involves the reaction of ethyl thiazole-4-carboxylate with phenyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(3-phenylureido)thiazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various electrophiles or nucleophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction may lead to the formation of thiazolidines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Enzyme Inhibition

One of the most significant applications of ethyl 2-(3-phenylureido)thiazole-4-carboxylate is its inhibitory effect on carbonic anhydrase (CA), particularly the CA-III isoform. Carbonic anhydrases are essential enzymes involved in numerous physiological processes, including pH regulation and ion transport. The compound has been evaluated for its potency as a CA-III inhibitor, with findings indicating that modifications to the thiazole scaffold significantly affect inhibitory activity.

Case Study: Inhibition of Carbonic Anhydrase III

A study synthesized a series of thiazole derivatives, including this compound, and assessed their inhibitory activities against CA-III using the Hummel–Dreyer method. The results demonstrated that the presence of a carboxylic acid group at the 4-position and a free amino group at the 2-position were crucial for enhancing inhibitory potency. Specifically, the compound exhibited a Ki value of approximately 0.5 μM, indicating strong inhibition compared to other derivatives tested .

Applications in Drug Development

The structural characteristics of this compound make it a valuable candidate in drug design, particularly for conditions where carbonic anhydrase activity is implicated, such as glaucoma and certain types of cancer. The ability to modify the thiazole structure allows for the optimization of binding affinity and selectivity towards specific enzyme isoforms.

Potential Therapeutic Uses

- Glaucoma Treatment : As a CA inhibitor, this compound could potentially lower intraocular pressure by reducing aqueous humor production.

- Cancer Therapy : Given the role of carbonic anhydrases in tumor growth and metastasis, inhibitors like this compound may be explored for their anticancer properties.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The reaction mechanisms often include:

- Formation of Thiazole Ring : Utilizing appropriate thioketones and amines.

- Ureido Group Introduction : Employing isocyanates to introduce the phenylureido moiety.

- Carboxylation : Introducing the carboxylic acid functionality at the desired position on the thiazole ring.

The characterization of synthesized compounds is usually performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm structural integrity and purity .

Data Table: Summary of Inhibitory Potency

| Compound Name | Ki (μM) | Remarks |

|---|---|---|

| This compound | 0.5 | Strong CA-III inhibitor |

| Other derivatives (various modifications) | Varies | Reduced activity with amide/urea substitutions |

Wirkmechanismus

The mechanism of action of Ethyl 2-(3-phenylureido)thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and the phenylureido group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ethyl thiazole-4-carboxylate: A precursor in the synthesis of Ethyl 2-(3-phenylureido)thiazole-4-carboxylate.

Phenyl isocyanate: Another precursor used in the synthesis.

Thiazole derivatives: Compounds with similar thiazole rings but different substituents, such as 2,4-disubstituted thiazoles.

Uniqueness

This compound is unique due to the presence of both the thiazole ring and the phenylureido group, which confer specific chemical and biological properties. This combination makes it a valuable compound for various research applications, particularly in the development of new drugs and materials.

Biologische Aktivität

Ethyl 2-(3-phenylureido)thiazole-4-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its inhibitory effects on carbonic anhydrase (CA) enzymes. This article delves into the compound's biological activity, synthesis, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a thiazole ring, a ureido group, and an ethyl ester moiety. The thiazole structure is known for its biological significance, while the ureido group enhances solubility and reactivity. This combination of functional groups is crucial for the compound's interaction with biological targets.

Inhibition of Carbonic Anhydrase

The primary biological activity of this compound lies in its ability to inhibit carbonic anhydrase enzymes, particularly carbonic anhydrase III. These enzymes are vital for various physiological processes, including respiration and fluid balance. The presence of the phenylureido group is believed to enhance the compound's binding affinity to the enzyme's active site, making it a promising candidate for therapeutic applications in conditions like glaucoma and epilepsy .

Table 1: Comparison of Inhibitory Activities of Related Compounds

| Compound Name | Ki (µM) | Structural Features |

|---|---|---|

| This compound | TBD | Thiazole ring, ureido group |

| Methyl 5-(substituted)-2-(3-phenylureido)thiazole-4-carboxylic acid | 0.5 | Free amino group at position 2 |

| Ethyl 2-amino-5-phenylthiazole-4-carboxylic acid | TBD | Amino group at position 2, phenyl at position 5 |

The mechanism by which this compound exerts its inhibitory effects involves the formation of hydrogen bonds with amino acid residues within the active site of carbonic anhydrase III. This interaction is pivotal for blocking the enzyme's activity, leading to potential therapeutic effects in diseases associated with dysregulated carbonic anhydrase activity .

Case Studies and Research Findings

- Study on Carbonic Anhydrase Inhibition : A study evaluated a series of thiazole derivatives for their CA inhibitory activities using chromatography methods. This compound was identified as a significant inhibitor, highlighting its potential for further development as a therapeutic agent .

- Therapeutic Applications : Research suggests that compounds structurally similar to this compound may have applications in treating conditions like glaucoma, where inhibition of carbonic anhydrase can reduce intraocular pressure .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step reactions that allow for modifications to enhance biological activity or create analogs with improved properties. The synthesis pathway often includes key steps such as the formation of the thiazole ring and subsequent introduction of the ureido group .

Eigenschaften

IUPAC Name |

ethyl 2-(phenylcarbamoylamino)-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3S/c1-2-19-11(17)10-8-20-13(15-10)16-12(18)14-9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H2,14,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHTVJHSQRJOVOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC(=O)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.